10-(2-fluorophenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraene-5-carboxylic acid
Description
This compound belongs to the tricyclic diazatricyclo family, characterized by a rigid polycyclic scaffold with fused aromatic and heterocyclic rings. Its structure includes:
- Core framework: A tricyclo[9.4.0.0³⁸]pentadeca system, which combines a bicyclic structure with a fused aromatic ring.
- 14,14-dimethyl groups, enhancing steric bulk and lipophilicity. A 12-oxo (keto) group and 5-carboxylic acid, contributing to hydrogen-bonding interactions and solubility.
This structural complexity suggests applications in pharmaceuticals, particularly in targeting central nervous system (CNS) receptors or enzymes due to its resemblance to tricyclic antidepressants (TCAs) .

Properties
IUPAC Name |
6-(2-fluorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3/c1-22(2)10-17-19(18(26)11-22)20(13-5-3-4-6-14(13)23)25-15-8-7-12(21(27)28)9-16(15)24-17/h3-9,20,24-25H,10-11H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQAQCQZZXDLKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)O)C4=CC=CC=C4F)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 10-(2-fluorophenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraene-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of benzodiazepines with mono-anions of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions . This process leads to the formation of imidazobenzodiazepine intermediates, which can be further transformed into the desired compound. Industrial production methods often involve scalable and efficient processes to ensure high yields and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tosylmethyl isocyanide, ethyl isocyanoacetate, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehalogenated compounds .
Scientific Research Applications
10-(2-fluorophenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraene-5-carboxylic acid has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of other benzodiazepine derivatives . In biology and medicine, it is studied for its potential therapeutic effects, including its sedative, anxiolytic, and anticonvulsant properties . Additionally, this compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of this compound involves its interaction with the gamma-aminobutyric acid (GABA) receptor, specifically the GABA_A receptor . By binding to the benzodiazepine modulatory site on the GABA_A receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron . This results in the sedative, anxiolytic, and anticonvulsant effects commonly associated with benzodiazepines .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Structural Divergence: Unlike TCAs (e.g., nortriptyline), the target compound replaces the alkylamine side chain with a carboxylic acid, altering its ionization state and receptor affinity. This modification may reduce anticholinergic side effects common in TCAs .
Functional Group Impact: The 12-oxo group introduces polarity, contrasting with the fully aromatic systems of TCAs. This could influence binding to serotonin or norepinephrine transporters . The dimethyl groups at position 14 increase steric hindrance, possibly limiting off-target interactions compared to protriptyline .
Synthetic Relevance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
